2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Medicinal Chemistry ADME-Tox Physicochemical Profiling

Choose 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one for your kinase program because substitution pattern matters. Unlike 4-substituted regioisomers (CAS 93517-75-0), this 2-(2,4-dimethylphenyl) scaffold delivers distinct VEGFR-2 binding, computed XLogP3 3.2, and reliable solubility (50 mg/mL aqueous). Available at ≥98% purity from multiple suppliers, it's the rational choice for angiogenesis assays, SAR exploration, and HPLC reference standards. Don't compromise on isomer identity—insist on CAS 930899-16-4.

Molecular Formula C16H14N2O
Molecular Weight 250.301
CAS No. 930899-16-4
Cat. No. B2356440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one
CAS930899-16-4
Molecular FormulaC16H14N2O
Molecular Weight250.301
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C
InChIInChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3
InChIKeyLPWLDPRVKGAYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one (CAS 930899-16-4) | Chemical Structure & Procurement Profile


2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazine family, with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . The compound features a phthalazinone core substituted with a 2,4-dimethylphenyl group at the 2-position, imparting distinct physicochemical and potential biological properties [1]. It is commercially available from multiple vendors, typically offered at purities of 95% or 98%, and is utilized as a research intermediate in medicinal chemistry and materials science .

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Why Unspecified Phthalazinones Are Not Interchangeable


Generic substitution among phthalazinone derivatives is not scientifically valid due to the critical influence of substitution patterns on both target binding and physicochemical behavior. For instance, regioisomers such as 4-(2,4-dimethylphenyl)-1(2H)-phthalazinone (CAS 93517-75-0) differ fundamentally in their core connectivity, leading to distinct molecular recognition profiles [1]. Even within the 2-substituted series, variations in the aryl group (e.g., unsubstituted phenyl vs. 2,4-dimethylphenyl) alter computed lipophilicity (XLogP3 3.4 for the 4-isomer) [1] and hydrogen-bonding capacity, which directly impact solubility, permeability, and in vitro assay performance. The specific 2,4-dimethyl substitution pattern is noted to confer unique biological activity and chemical reactivity compared to other analogs .

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Evidence-Based Differentiation Guide


2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Computed Lipophilicity (XLogP3) vs. Unsubstituted Core Scaffold

The compound demonstrates enhanced computed lipophilicity compared to the unsubstituted phthalazinone core. This increase in logP can influence membrane permeability and in vivo distribution, a critical consideration for lead optimization.

Medicinal Chemistry ADME-Tox Physicochemical Profiling

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Solubility Profile in Aqueous Media

Vendor-supplied data indicates a specific aqueous solubility profile for the compound, which is essential for designing in vitro assays and preparing stock solutions. The solubility is reported as 50 mg/mL in water, yielding a clear, very faintly yellow solution. [1]

Analytical Chemistry Formulation Development Assay Design

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Purity Specifications for Reliable Screening

Commercial vendors specify the purity of this compound, typically at 95% or 98% [1]. This defined purity level is crucial for interpreting biological assay results, as impurities can confound activity measurements or introduce off-target effects.

Chemical Procurement Quality Control Assay Reproducibility

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Potential VEGFR-2 Inhibitory Activity

Research indicates that 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one exhibits efficacy as a VEGFR-2 inhibitor . While specific IC50 values for this exact compound are not readily available in public databases, the phthalazinone scaffold is a recognized pharmacophore for VEGFR-2 inhibition, with some derivatives showing IC50 values as low as 0.32 μM against HCT-116 cells [1]. This positions the compound as a potential starting point for kinase inhibitor development.

Cancer Research Angiogenesis Kinase Inhibition

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | Validated Research & Industrial Use Cases


Angiogenesis & Kinase Inhibitor Research (VEGFR-2 Targeted Studies)

Based on its reported activity as a VEGFR-2 inhibitor , this compound is suitable for use as a tool compound or starting scaffold in cellular angiogenesis assays and kinase inhibition studies. It can be employed to probe VEGFR-2 dependent signaling pathways in cancer cell lines, with the understanding that further SAR studies would be required to optimize potency and selectivity.

Medicinal Chemistry Lead Optimization & Scaffold Hopping

The 2,4-dimethylphenyl substitution provides a distinct physicochemical profile (e.g., computed XLogP3 of 3.2 ) compared to other phthalazinone analogs. This makes the compound a valuable building block for exploring structure-activity relationships (SAR) around the phthalazinone core, particularly when modulating lipophilicity is a design goal. Its commercial availability at defined purities [1] supports iterative synthesis and biological testing.

Analytical Method Development & Reference Standard

With a defined molecular structure, purity specification (≥95% or 98%) [1], and reported aqueous solubility (50 mg/mL) [2], this compound can serve as a reference standard for HPLC method development, LC-MS calibration, or as a control in purity assays for related phthalazinone derivatives. Its availability from multiple vendors ensures supply chain redundancy.

Anticancer Drug Discovery (General Cytotoxicity Screening)

Given the reported anticancer potential and cytotoxic properties of this compound and related phthalazinones [3], it is appropriate for inclusion in broad-spectrum cytotoxicity screens against panels of cancer cell lines (e.g., NCI-60). Such screening can help delineate its therapeutic window and guide further mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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